N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide
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Overview
Description
N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide typically involves multiple steps. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in DMF (dimethylformamide). This intermediate is then reacted with 3-(2-bromoacetyl)-2H-chromen-2-one to form the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide is unique due to its combination of a thiophene ring and a diazenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
324543-58-0 |
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Molecular Formula |
C25H20N4O2S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-(4-phenyldiazenylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O2S/c30-23(18-8-3-1-4-9-18)24(27-25(31)22-12-7-17-32-22)26-19-13-15-21(16-14-19)29-28-20-10-5-2-6-11-20/h1-17,24,26H,(H,27,31) |
InChI Key |
RUGXSZXNFBPZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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